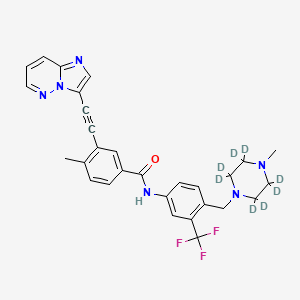
Vortioxetine D8
Vue d'ensemble
Description
La Vortioxétine-d8 est une forme deutérée de la vortioxétine, un médicament antidépresseur principalement utilisé pour le traitement du trouble dépressif majeur. La version deutérée, la Vortioxétine-d8, est souvent utilisée dans la recherche scientifique pour étudier la pharmacocinétique et les voies métaboliques de la vortioxétine en raison de la présence d’atomes de deutérium, qui peuvent fournir des informations plus détaillées sur le comportement du médicament dans l’organisme.
Mécanisme D'action
La Vortioxétine-d8, comme la vortioxétine, agit comme un modulateur et un stimulateur de la sérotonine. Son mécanisme d’action est multimodal et comprend :
Inhibition de la recapture de la sérotonine : La Vortioxétine-d8 inhibe la recapture de la sérotonine en se liant au transporteur de la sérotonine, augmentant ainsi les niveaux de sérotonine dans la fente synaptique.
Modulation des récepteurs : Elle agit comme un agoniste du récepteur 5-HT1A, un agoniste partiel du récepteur 5-HT1B et un antagoniste des récepteurs 5-HT3, 5-HT1D et 5-HT7. Cette modulation des récepteurs de la sérotonine contribue à ses effets antidépresseurs.
Effets en aval : L’interaction du composé avec les récepteurs de la sérotonine influence la libération d’autres neurotransmetteurs, tels que le glutamate et l’acide gamma-aminobutyrique, qui jouent un rôle dans la régulation de l’humeur et la fonction cognitive
Analyse Biochimique
Biochemical Properties
Vortioxetine D8 interacts with several enzymes, proteins, and other biomolecules. It acts as a serotonin reuptake inhibitor (SRI) through inhibition of the serotonin transporter . Additionally, it acts as a partial agonist of the 5-HT1B receptor, an agonist of 5-HT1A, and an antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors . These interactions play a crucial role in its antidepressant effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It modifies the release of both glutamate and GABA (gamma amino butyric acid) within various brain circuits . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the serotonin transporter, leading to an increase in serotonin levels . It also modulates several serotonin receptors, enhancing the release of glutamate and inhibiting the release of GABA . These actions contribute to its antidepressant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, both acute and chronic administration of this compound has been shown to improve performance on objective measures that cover a broad range of cognitive domains . Over time, it has demonstrated stability and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, this compound has a dose-dependent antidepressant-like effect . It has been observed that different dosages of this compound can vary the effects on these models, including any threshold effects and any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes and subsequently by uridine diphosphate glucuronosyltransferase . The parent compound, this compound, is primarily responsible for in-vivo activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has a favorable pharmacokinetic profile with dose-proportional and linear exposure, moderate oral bioavailability, and extensive tissue distribution .
Subcellular Localization
It is known that this compound achieves high levels of serotonin transporter occupancy in relevant brain areas .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la Vortioxétine-d8 implique l’incorporation d’atomes de deutérium dans la molécule de vortioxétine. Cela peut être réalisé par diverses méthodes, notamment :
Échange hydrogène-deutérium : Cette méthode implique le remplacement des atomes d’hydrogène par des atomes de deutérium en présence d’une source de deutérium, comme le gaz deutérium ou les solvants deutérés.
Réactifs deutérés : L’utilisation de réactifs deutérés dans le processus de synthèse peut également introduire des atomes de deutérium dans la molécule de vortioxétine.
Méthodes de production industrielle
La production industrielle de la Vortioxétine-d8 implique généralement une synthèse à grande échelle à l’aide de réactifs deutérés et de conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. Le processus peut inclure plusieurs étapes de purification et de contrôle qualité pour répondre aux normes requises pour les applications de recherche.
Analyse Des Réactions Chimiques
Types de réactions
La Vortioxétine-d8 peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en présence d’agents oxydants, ce qui conduit à la formation de métabolites oxydés.
Réduction : Des réactions de réduction peuvent se produire dans des conditions spécifiques, conduisant à des formes réduites du composé.
Substitution : La Vortioxétine-d8 peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d’autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles peuvent être utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des métabolites hydroxylés, tandis que la réduction peut donner des analogues deutérés du composé d’origine.
Applications de la recherche scientifique
La Vortioxétine-d8 est largement utilisée dans la recherche scientifique en raison de ses propriétés uniques. Parmi ses applications, on peut citer :
Études pharmacocinétiques : Les atomes de deutérium dans la Vortioxétine-d8 permettent aux chercheurs de suivre l’absorption, la distribution, le métabolisme et l’excrétion du médicament avec plus de précision.
Analyse des voies métaboliques : La Vortioxétine-d8 aide à identifier et à étudier les voies métaboliques de la vortioxétine, fournissant des informations sur sa biotransformation dans l’organisme.
Études d’interactions médicamenteuses : Les chercheurs utilisent la Vortioxétine-d8 pour étudier les interactions médicamenteuses potentielles et leur impact sur la pharmacocinétique de la vortioxétine.
Recherche biologique : Le composé est utilisé dans diverses études biologiques pour comprendre ses effets sur les différents systèmes et voies biologiques.
Applications De Recherche Scientifique
Vortioxetine-d8 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: The deuterium atoms in Vortioxetine-d8 allow researchers to track the drug’s absorption, distribution, metabolism, and excretion more accurately.
Metabolic Pathway Analysis: Vortioxetine-d8 helps in identifying and studying the metabolic pathways of vortioxetine, providing insights into its biotransformation in the body.
Drug Interaction Studies: Researchers use Vortioxetine-d8 to investigate potential drug-drug interactions and their impact on vortioxetine’s pharmacokinetics.
Biological Research: The compound is used in various biological studies to understand its effects on different biological systems and pathways.
Comparaison Avec Des Composés Similaires
La Vortioxétine-d8 peut être comparée à d’autres antidépresseurs deutérés et modulateurs de la sérotonine. Parmi les composés similaires, on peut citer :
Fluoxétine deutérée : Un autre antidépresseur deutéré utilisé à des fins de recherche similaires.
Sertaline deutérée : Une forme deutérée de la sertraline, utilisée pour étudier sa pharmacocinétique et ses voies métaboliques.
Paroxétine deutérée : Ce composé est utilisé dans la recherche pour comprendre la pharmacocinétique de la paroxétine.
Unicité
La Vortioxétine-d8 est unique en raison de son mécanisme d’action multimodal, qui implique à la fois l’inhibition de la recapture de la sérotonine et la modulation des récepteurs. Cette double action la distingue des autres antidépresseurs qui se concentrent principalement sur l’inhibition de la recapture de la sérotonine .
Propriétés
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2S/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3/i9D2,10D2,11D2,12D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNWZWMKLDQSAC-PMCMNDOISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=CC=C2SC3=C(C=C(C=C3)C)C)([2H])[2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101134166 | |
| Record name | Piperazine-2,2,3,3,5,5,6,6-d8, 1-[2-[[2-methyl-4-(methyl-d3)phenyl]thio]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101134166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2140316-62-5 | |
| Record name | Piperazine-2,2,3,3,5,5,6,6-d8, 1-[2-[[2-methyl-4-(methyl-d3)phenyl]thio]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140316-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine-2,2,3,3,5,5,6,6-d8, 1-[2-[[2-methyl-4-(methyl-d3)phenyl]thio]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101134166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


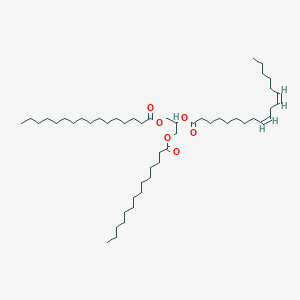
![[2-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate](/img/structure/B3026065.png)
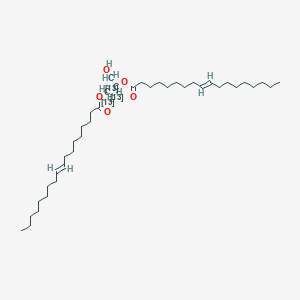
![eicosanoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026067.png)
![[3-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B3026074.png)
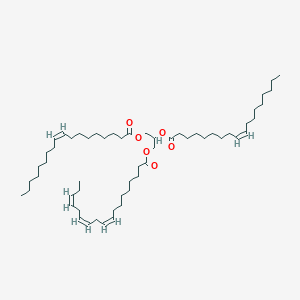
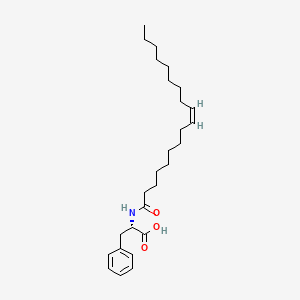
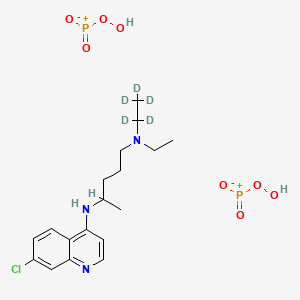
![6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride](/img/structure/B3026080.png)
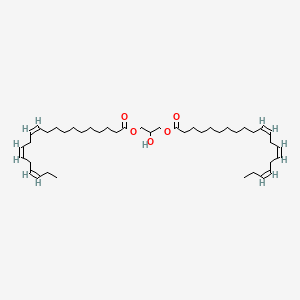

![(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxododecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026084.png)
![Docosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026085.png)
